molecular formula C16H28N2O2 B14124140 2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide

2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide

Cat. No.: B14124140
M. Wt: 280.41 g/mol
InChI Key: MXDQUQIZGMAQLQ-UHFFFAOYSA-N
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Description

2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide is a complex organic compound characterized by its unique structure, which includes multiple cyclopropane rings and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of 2-2-3-3-tetramethylcyclopropanecarboxylic acid with hydrazine to form the corresponding carbohydrazide. This intermediate is then reacted with 2-2-3-3-tetramethylcyclopropanecarbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-2-3-3-Tetramethylbutane: A hydrocarbon with a similar tetramethyl structure but lacking the cyclopropane rings and carbohydrazide group.

    2-2-3-3-Tetramethylcyclopropanecarboxylic acid: A precursor in the synthesis of the target compound, with similar cyclopropane rings but different functional groups.

Uniqueness

2-2-3-3-Tetramethyl-N-(2-2-3-3-tetramethylcyclopropane-1-carbonyl)cyclopropane-1-carbohydrazide is unique due to its combination of multiple cyclopropane rings and tetramethyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)cyclopropane-1-carbohydrazide

InChI

InChI=1S/C16H28N2O2/c1-13(2)9(14(13,3)4)11(19)17-18-12(20)10-15(5,6)16(10,7)8/h9-10H,1-8H3,(H,17,19)(H,18,20)

InChI Key

MXDQUQIZGMAQLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NNC(=O)C2C(C2(C)C)(C)C)C

Origin of Product

United States

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